

# An In-depth Technical Guide to the Synthesis and Purification of Fullerene C70

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## Compound of Interest

Compound Name: Fullerene C70

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This guide provides a comprehensive overview of the principal methods for synthesizing and purifying **Fullerene C70**. It includes detailed experimental protocols, quantitative data for process optimization, and logical diagrams to illustrate key workflows.

## Introduction

**Fullerene C70**, a cage-like carbon allotrope composed of 70 carbon atoms, continues to be a molecule of significant interest in materials science, electronics, and particularly in the pharmaceutical and medical fields. Its unique ellipsoidal structure and distinct electronic properties make it a promising candidate for applications ranging from drug delivery systems and diagnostic agents to photosensitizers in photodynamic therapy. The primary challenge for its widespread application remains its efficient production and isolation in high purity. This document outlines the established methodologies for synthesizing fullerene-rich soot and subsequently purifying C70 to levels required for advanced research and development.

## Synthesis of Fullerene-Containing Soot

The initial step in obtaining C70 is the production of a carbon soot mixture that contains various fullerenes, primarily C60 and C70. The most prevalent and scalable method for laboratory and industrial production is the arc discharge method.

## Arc Discharge (Huffman-Krättschmer Method)

This technique involves generating an electric arc between two high-purity graphite electrodes in an inert atmosphere.[1] The intense heat from the arc vaporizes the carbon into a plasma, which then cools and condenses to form a fullerene-rich soot.[1] The resulting soot typically contains 6-15% extractable fullerenes.[2] Of this extractable portion, C70 generally constitutes around 15%.

#### Key Synthesis Parameters:

- Electrodes: High-purity graphite rods.
- Atmosphere: Inert gas, typically Helium, at a pressure of 50-300 Torr.[1]
- Electrical Parameters: A direct current (DC) arc is established with typical values of 100-300 A at 20-30 V.[1]
- Cooling: The reaction chamber is often water-cooled to facilitate the condensation of the carbon soot.

## Experimental Protocol: Arc Discharge Synthesis

- Chamber Preparation: A double-walled, stainless steel vacuum chamber is evacuated to a pressure of  $10^{-3}$ – $10^{-4}$  Torr to remove atmospheric contaminants.
- Electrode Setup: Two high-purity graphite electrodes (e.g., 6 mm diameter) are mounted horizontally inside the chamber with a gap of approximately 2-3 mm.[1] One electrode is typically fixed, while the other is mounted on a movable feedthrough to maintain the gap as the anode is consumed.
- Inert Gas Introduction: The chamber is backfilled with high-purity Helium gas to a working pressure of approximately 200-300 Torr.[1]
- Arc Ignition: A DC power supply is used to apply a voltage (e.g., 30 V) and current (e.g., 150-300 A) across the electrodes, igniting the arc.[1] The arc should be maintained for a duration determined by the desired quantity of soot.
- Soot Collection: After the run, the system is allowed to cool. The black, fluffy soot deposited on the chamber walls and collection shields is then carefully scraped and collected.[3]

## Extraction of Fullerenes from Soot

The raw soot is a complex mixture of fullerenes, amorphous carbon, and other graphitic particles. The soluble fullerenes must be extracted using an appropriate organic solvent.

### Soxhlet Extraction

Soxhlet extraction is the standard and most efficient method for this process. It uses a continuous reflux of a hot solvent to dissolve the fullerenes from the solid soot matrix.<sup>[4]</sup> Toluene is the most commonly used solvent due to its good balance of solvency, cost, and lower toxicity compared to alternatives like benzene or carbon disulfide.

### Experimental Protocol: Soxhlet Extraction

- **Apparatus Setup:** Assemble a Soxhlet extraction apparatus with a round-bottom flask, the Soxhlet extractor, and a condenser.
- **Sample Loading:** Place the collected fullerene soot (e.g., 5 grams) into a cellulose extraction thimble and position the thimble inside the main chamber of the Soxhlet extractor.<sup>[5]</sup>
- **Solvent Addition:** Fill the round-bottom flask with a suitable volume of toluene (e.g., 250 mL).
- **Extraction Process:** Heat the flask to boil the toluene. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips into the thimble containing the soot. The solvent fills the thimble, dissolving the fullerenes. Once the extractor is full, the solvent automatically siphons back into the flask.
- **Completion:** Continue the process for several hours (typically 4-10 hours) until the solvent in the siphon arm runs clear, indicating that the extraction is complete.<sup>[6]</sup>
- **Solvent Removal:** Allow the apparatus to cool. The resulting dark red-brown solution in the flask contains the mixture of C60, C70, and higher fullerenes. The solvent is then removed using a rotary evaporator to yield a dark crystalline solid, referred to as "fullerite" or crude fullerene extract.

## Purification of Fullerene C70

The crude fullerene extract requires purification to isolate C70 from C60 and other fullerenes. The primary methods employed are liquid chromatography, selective complexation, and sublimation.

## Liquid Chromatography

Column chromatography is the most widely used technique for the preparative separation of fullerenes.<sup>[7]</sup> The separation relies on the differential affinity of the various fullerenes for the stationary phase.

Common Stationary Phases:

- **Alumina:** Historically, neutral alumina was a common choice, typically using a hexane/toluene gradient as the mobile phase.
- **Charcoal/Silica Gel:** A mixture of activated charcoal (e.g., Norit-A) and silica gel has proven to be a highly effective, low-cost stationary phase for gram-scale purification.<sup>[8][9]</sup> This method offers excellent separation of C60 and C70.

## Experimental Protocol: Flash Chromatography with Charcoal/Silica Gel

This protocol is adapted from methods that have successfully yielded gram quantities of C70 with >97% purity.<sup>[8]</sup>

- **Stationary Phase Preparation:** Prepare a slurry of activated charcoal (e.g., Norit-A) and silica gel (1:2 by weight) in toluene.
- **Column Packing:** Pack a flash chromatography column with the slurry. The column size should be proportional to the amount of crude fullerene to be separated (e.g., a 5 cm diameter column for ~10 g of crude extract).
- **Sample Loading:** Dissolve the crude fullerene extract in a minimal amount of a strong solvent like 1,2-dichlorobenzene (ODCB) or carbon disulfide, adsorb it onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

- **Elution - Step 1 (C60 Removal):** Begin eluting the column with a 1:1 mixture of ODCB/toluene.[8] The C60, having a lower affinity for the charcoal, will move down the column faster. The distinct purple band of C60 should be collected until the eluent is no longer colored.
- **Elution - Step 2 (C70 Collection):** Switch the mobile phase to pure ODCB.[8] This will begin to elute the more strongly retained C70. Collect the reddish-brown C70 fraction.
- **Purity Analysis & Recovery:** Analyze the collected fractions using HPLC or UV-Vis spectroscopy. Evaporate the solvent from the C70 fraction to obtain the purified solid. The product can be washed with a solvent like diethyl ether to remove residual ODCB.

## Selective Complexation

This method utilizes host-guest chemistry, where a "host" molecule selectively binds to and precipitates one fullerene from a mixture. Calixarenes, which are macrocyclic compounds with hydrophobic cavities, have been shown to be effective for this purpose.[10][11] While many protocols focus on the selective complexation of C60, modifications can allow for the enrichment and purification of C70. For instance, thiocalixarene-porphyrin conjugates have shown high selectivity for C70.[12]

## Experimental Protocol: General Selective Complexation

- **Solution Preparation:** Dissolve the crude fullerene extract in toluene.
- **Complexation:** Add a solution of a selective host molecule (e.g., p-tert-butylcalix[3]arene in toluene) to the fullerene solution. Stir the mixture to allow the host-guest complex to form and precipitate.[10]
- **Isolation:** Isolate the precipitated complex by filtration.
- **Decomplexation:** To recover the fullerene, the complex is typically dissolved in a different solvent (like chloroform) that disrupts the host-guest interaction, releasing the pure fullerene.[10] The host molecule can then be separated by filtration or further purification steps.

## Sublimation

Sublimation takes advantage of the different vapor pressures of the fullerenes. C70 is less volatile than C60 and has a higher sublimation temperature.[13] In a vacuum furnace with a temperature gradient, the raw fullerite is heated, and the fullerenes sublime and then re-condense in different zones of the cooler part of the apparatus. C60 will deposit in the coolest zone, while C70 and higher fullerenes will condense in progressively hotter zones closer to the source.[14] This method is effective for obtaining solvent-free fullerenes.[14]

## Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of **Fullerene C70**.

Table 1: Synthesis & Purification Yields and Purity

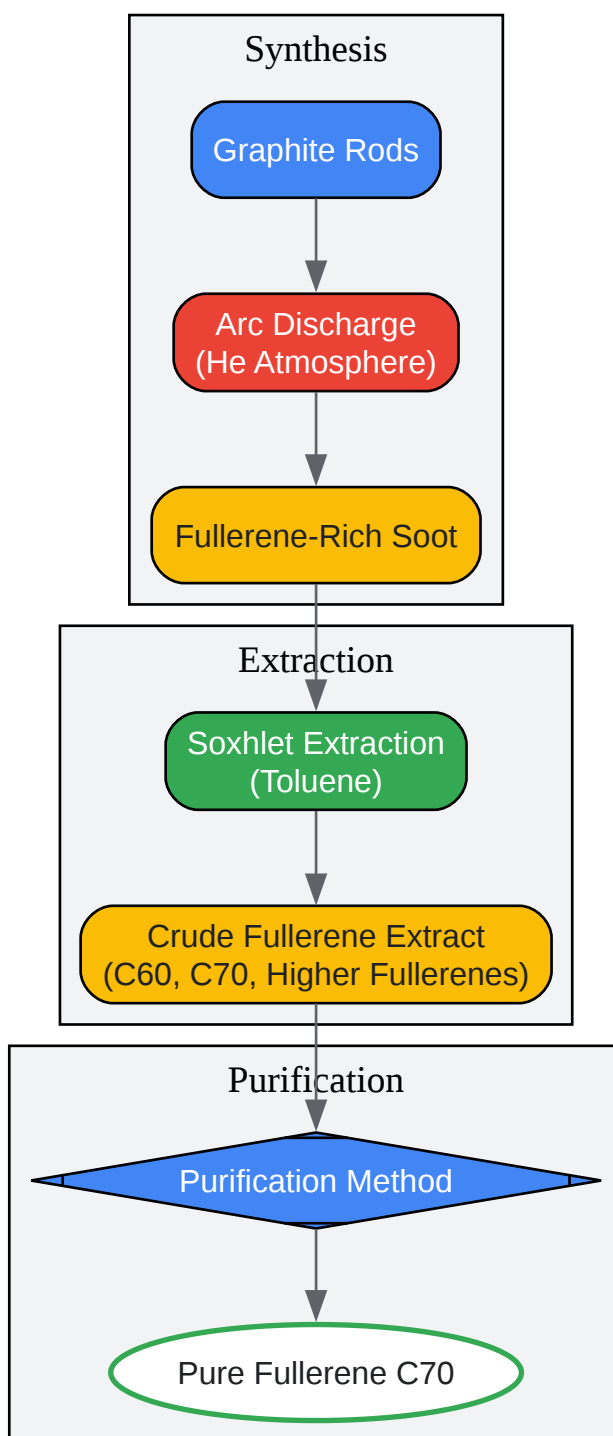
Method/Stage	Parameter	Typical Value	Reference
Arc Discharge	Soluble Fullerene Content in Soot	6 - 15% (w/w)	[2]
Arc Discharge	C70 Content in Extract	~15% of soluble fraction	-
Chromatography	C70 Yield (Charcoal/Silica)	1.58 g from 10 g crude	[8]
Chromatography	C70 Purity (Charcoal/Silica)	>97%	[8]
Selective Complexation	Purity of C60 (Calixarene)	>99.5%	[10]
Commercial Product	Available Purity	99.0% - 99.9%	[15]

Table 2: Solubility of **Fullerene C70** in Various Organic Solvents at 303 K

Solvent	Solubility (mg/mL)
o-Dichlorobenzene	36.0
Carbon Disulfide	23.0
1,2,4-Trichlorobenzene	21.0
Xylene (mixed isomers)	1.7
Toluene	1.4
Benzene	1.3
Carbon Tetrachloride	0.26
n-Decane	0.046
Cyclohexane	0.036
n-Hexane	0.007
Pentane	0.002
(Data sourced from Sivaraman et al., 1994) <a href="#">[16]</a> <a href="#">[17]</a>	

## Mandatory Visualizations

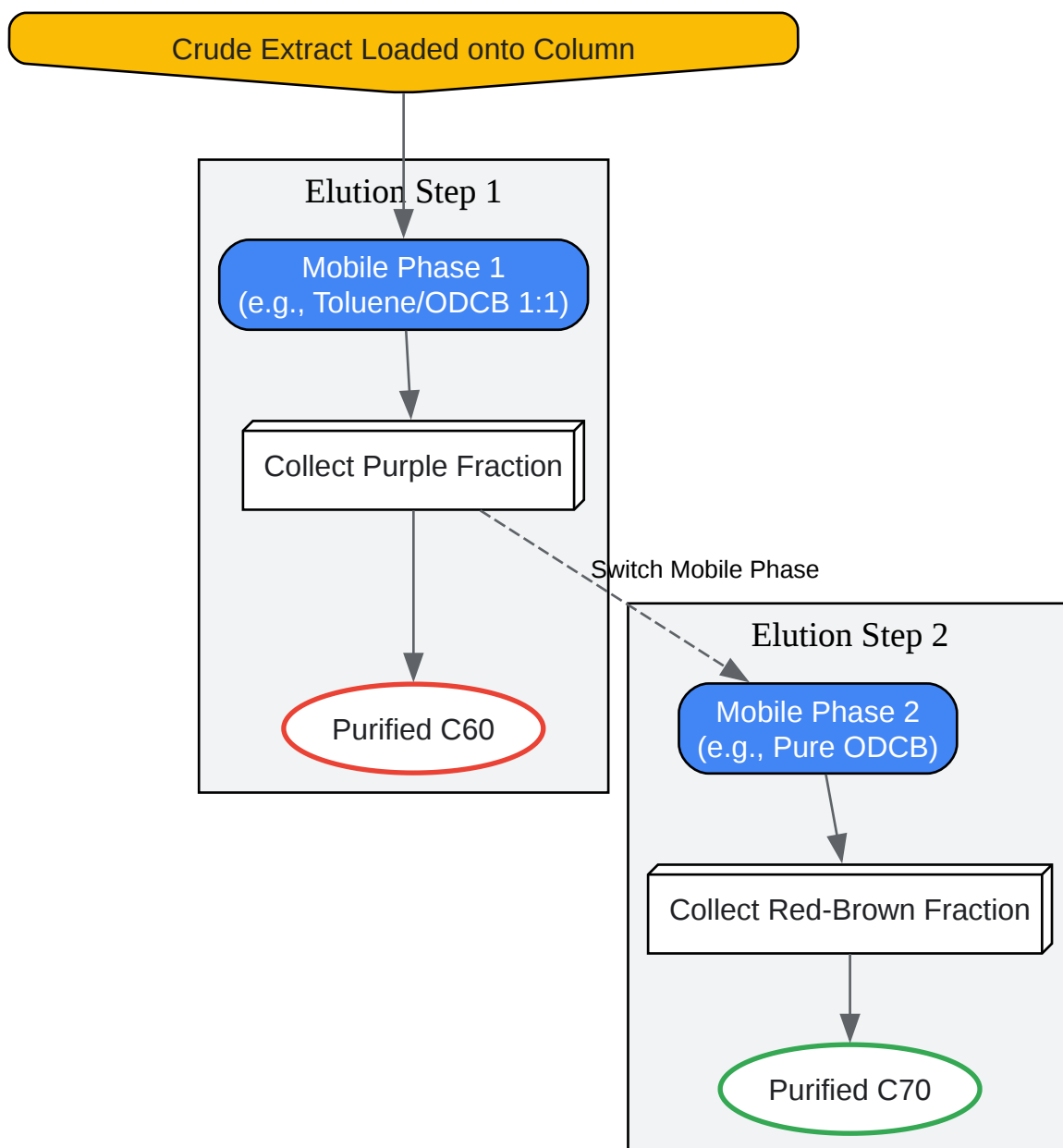
The following diagrams illustrate the key workflows and logical relationships in the synthesis and purification of **Fullerene C70**.

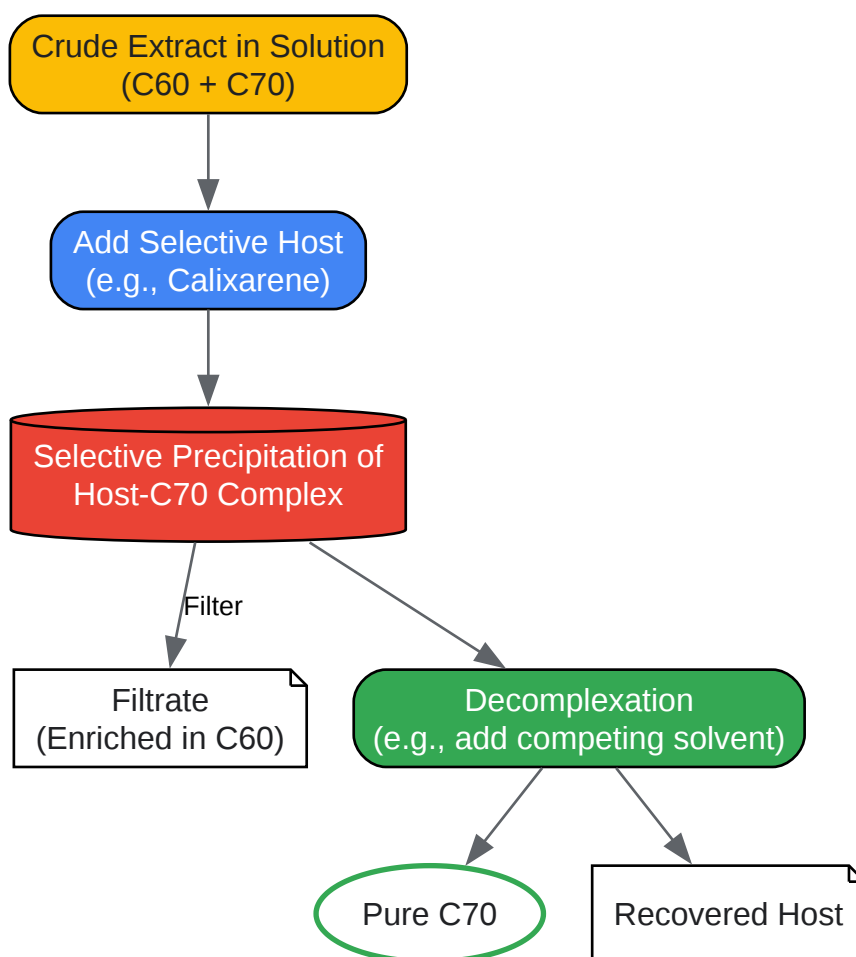


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**Figure 1.** Overall workflow for C70 synthesis and purification.







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